5-Hydroxymethyl-2-furaldehyde-13C6
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Overview
Description
5-Hydroxymethyl-2-furaldehyde-13C6 is a compound containing the 13C isotope. Its chemical formula is C6H3D6O4, where D stands for the 13C isotope. This compound is a solid substance with a yellow crystalline appearance. It has a unique taste at room temperature and is soluble in water and some organic solvents. It is often used as a labeling reagent or tracer in chemical research and experimentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method of preparation involves using 13C isotope-labeled chloroacetic anhydride to react with hydroxymethyl-2-furan aldehyde. This reaction introduces the 13C isotope into the aldehyde group, resulting in the formation of 5-Hydroxymethyl-2-furaldehyde-13C6 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope into the desired molecular structure .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield 5-hydroxymethyl-2-furanmethanol .
Scientific Research Applications
5-Hydroxymethyl-2-furaldehyde-13C6 has a wide range of scientific research applications:
Chemistry: It is used as a labeling reagent to study reaction mechanisms and molecular transformations.
Biology: The compound serves as a tracer to analyze biological processes and molecular interactions.
Medicine: It is utilized in the development of diagnostic tools and therapeutic agents.
Industry: The compound is employed in the synthesis of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism by which 5-Hydroxymethyl-2-furaldehyde-13C6 exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s labeling properties allow researchers to trace its movement and transformation within chemical and biological systems. This helps in understanding the underlying mechanisms of various reactions and processes .
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde (Furfural): Another compound formed from the dehydration of pentose sugars, commonly used in the production of renewable fuels and chemicals.
5-Hydroxymethyl-2-furaldehyde (HMF): A compound similar to 5-Hydroxymethyl-2-furaldehyde-13C6 but without the 13C isotope.
Uniqueness
This compound is unique due to the presence of the 13C isotope, which makes it particularly valuable as a labeling reagent. This isotopic labeling allows for more precise tracking and analysis of chemical and biological processes compared to its non-labeled counterparts .
Properties
IUPAC Name |
5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEGNKMFWQHSLB-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 5-(hydroxymethyl)-2-furaldehyde-13C6 in the conversion of fructose to GVL?
A1: The research paper utilizes 13C6-d-fructose as a starting material to track the reaction pathway. The study confirms that the conversion of fructose to GVL proceeds through a multi-step process. One of the key intermediates identified in this pathway is 5-(hydroxymethyl)-2-furaldehyde-13C6 (13C6-HMF). The formation of 13C6-HMF from 13C6-d-fructose confirms the initial dehydration step. Further conversion of 13C6-HMF to 13C5-levulinic acid and 13C-formic acid, followed by their transformation into 13C5-GVL, elucidates the complete reaction sequence [].
Q2: Can you elaborate on the analytical techniques used to monitor the formation and subsequent reactions of 5-(hydroxymethyl)-2-furaldehyde-13C6?
A2: While the paper doesn't delve into the specific analytical techniques employed, it's plausible that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, played a crucial role. The use of 13C labeled compounds allows researchers to track the labeled carbons through different stages of the reaction using 13C NMR. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could have been employed to identify and quantify the different intermediates, including 5-(hydroxymethyl)-2-furaldehyde-13C6, over the reaction's course [].
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